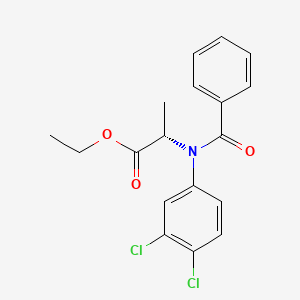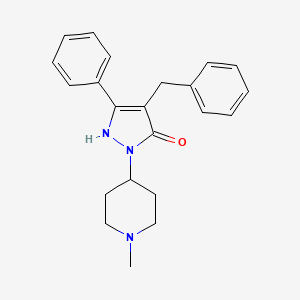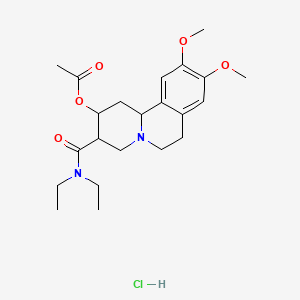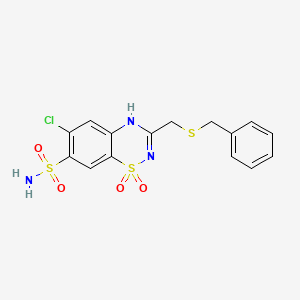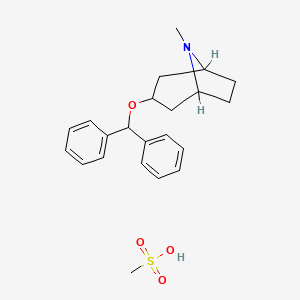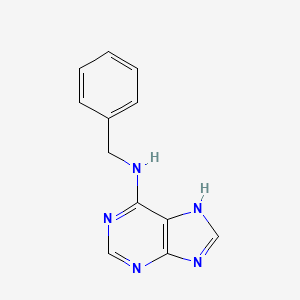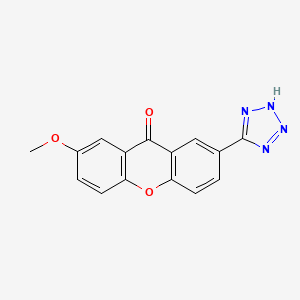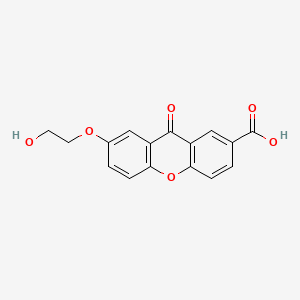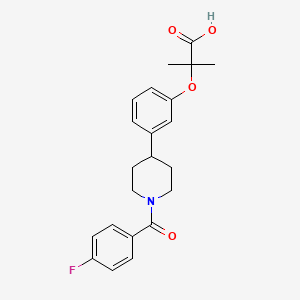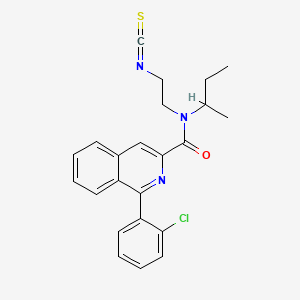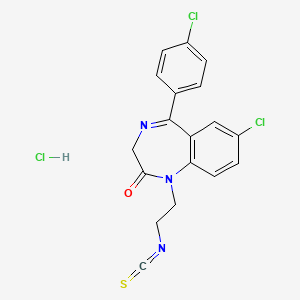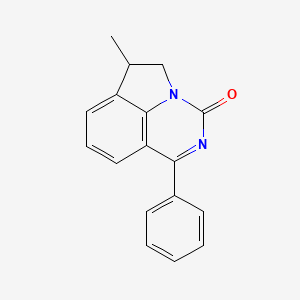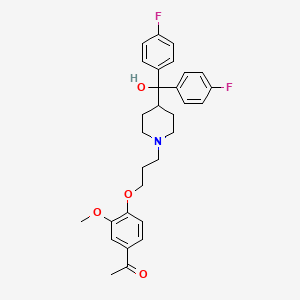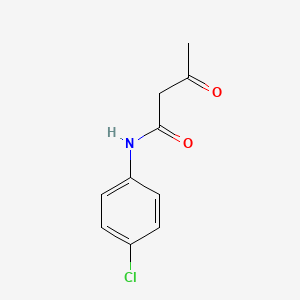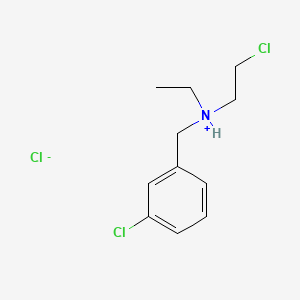
BENZYLAMINE, m-CHLORO-N-(2-CHLOROETHYL)-N-ETHYL-, HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylamine, m-chloro-N-(2-chloroethyl)-N-ethyl-, hydrochloride is a bioactive chemical.
Scientific Research Applications
Radioiodinated Analogs for Neuroendocrine Tumors
One application is in the synthesis of radioiodinated benzylamines for neuroendocrine tumors. These compounds, including N-(2-chloroethyl)-N-ethyl-2-[125I]iodobenzylamine, are analogs of xylamine and act as irreversible inhibitors of noradrenaline uptake. They have potential use in scintigraphy and radiotherapy of neuroendocrine tumors (Branger et al., 1995).
Antineoplastic Agents
The compound has also been involved in the preparation of N-bis(2-chloroethyl)amines and N-bis(2-iodoethyl)benzylamines for cancer chemotherapy studies. These derivatives have been found to be effective in such applications (Pettit et al., 1963).
Inhibition of Catecholamine Uptake
In neurological studies, derivatives of benzylamine, such as N-(2-chloroethyl)-N-ethyl-2-methylbenzylamine, have been synthesized and evaluated as inhibitors of norepinephrine and dopamine accumulation in rat brain homogenates, indicating potential applications in neuroscience research (Kammerer et al., 1979).
Chemoselective Catalytic Processes
Another study explored the use of benzylamines in chemoselective Pd-C catalytic hydrodechlorination, leading to efficient N-debenzylation. This process has potential applications in the fields of organic chemistry and pharmaceutical synthesis (Cheng et al., 2009).
Neurological Inhibitor Synthesis
Benzylamine derivatives have been synthesized as inhibitors, particularly in the context of norepinephrine uptake in the neurological system. Such compounds have potential implications for the development of drugs targeting the central nervous system (Ransom et al., 1983).
Serotonin Uptake Inhibition
The compound has been studied for its effects on serotonin uptake and synthesis in the brain, indicating potential applications in psychopharmacology (Wong et al., 1980).
properties
CAS RN |
63991-04-8 |
|---|---|
Product Name |
BENZYLAMINE, m-CHLORO-N-(2-CHLOROETHYL)-N-ETHYL-, HYDROCHLORIDE |
Molecular Formula |
C11H16Cl3N |
Molecular Weight |
268.6 g/mol |
IUPAC Name |
2-chloroethyl-[(3-chlorophenyl)methyl]-ethylazanium;chloride |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-2-14(7-6-12)9-10-4-3-5-11(13)8-10;/h3-5,8H,2,6-7,9H2,1H3;1H |
InChI Key |
FHBBSBIIFABZMX-UHFFFAOYSA-N |
SMILES |
CC[NH+](CCCl)CC1=CC(=CC=C1)Cl.[Cl-] |
Canonical SMILES |
CC[NH+](CCCl)CC1=CC(=CC=C1)Cl.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Benzylamine, m-chloro-N-(2-chloroethyl)-N-ethyl-, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



